
Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of lithium and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate is not well understood. However, it is believed that this compound acts as a Lewis acid and can coordinate with various nucleophiles, including alcohols and amines. This coordination results in the formation of new chemical bonds, leading to the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate are not well studied. However, it is believed that this compound may have some toxic effects on living organisms due to its lithium content.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate in lab experiments is its high reactivity towards various nucleophiles. This reactivity allows for the synthesis of various compounds under mild reaction conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.
Zukünftige Richtungen
There are various future directions for the study of Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate. One of the significant directions is the study of its potential applications in the field of catalysis. This compound may have applications in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, the study of the biochemical and physiological effects of this compound may provide insights into its potential toxicity and safety for use in various applications.
Conclusion:
Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate is a chemical compound that has potential applications in various scientific research fields. Its high reactivity towards various nucleophiles makes it a useful reagent for the synthesis of various compounds. However, its potential toxicity may limit its use in some experiments. Further studies are needed to explore its potential applications and safety for use in various fields.
Synthesemethoden
Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate can be synthesized using various methods. One of the commonly used methods is the reaction of 5-(trifluoromethoxy)pyridine-2-sulfonyl chloride with lithium hydride in tetrahydrofuran (THF) solvent. This reaction results in the formation of Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate as a white solid.
Wissenschaftliche Forschungsanwendungen
Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate has been studied for its potential applications in various scientific research fields. One of the significant applications is in the field of organic synthesis. This compound has been used as a reagent for the synthesis of various compounds, including heterocycles and chiral compounds. It has also been studied for its potential applications in the field of catalysis.
Eigenschaften
IUPAC Name |
lithium;5-(trifluoromethoxy)pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S.Li/c7-6(8,9)13-4-1-2-5(10-3-4)14(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIOBONLTRYLIJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC=C1OC(F)(F)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3LiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chlorophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2938779.png)
![Methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2938780.png)
![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)
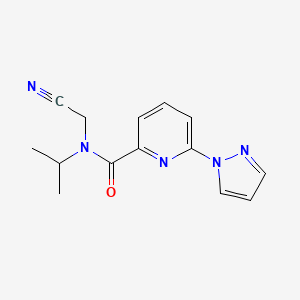
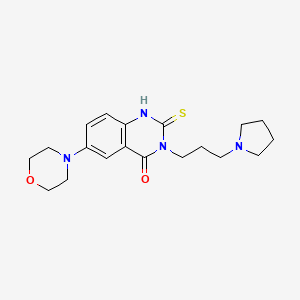
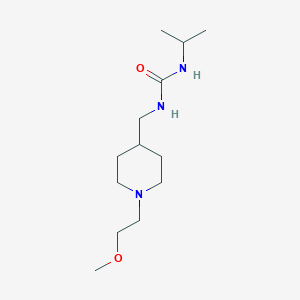
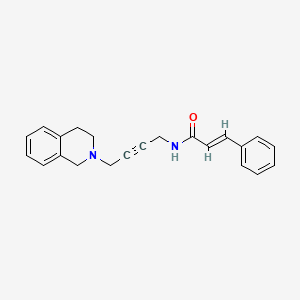
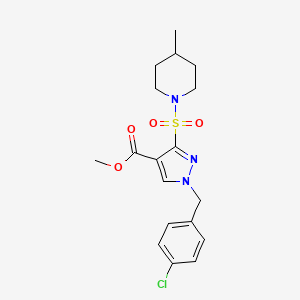

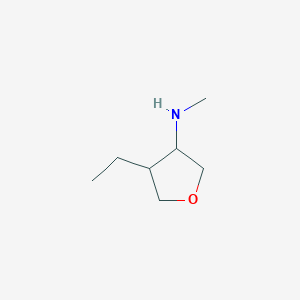
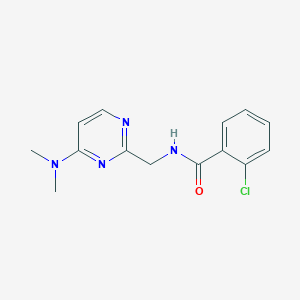

![4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B2938798.png)
